Amisulpride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.93e-01 g/L

Synonyms

Canonical SMILES

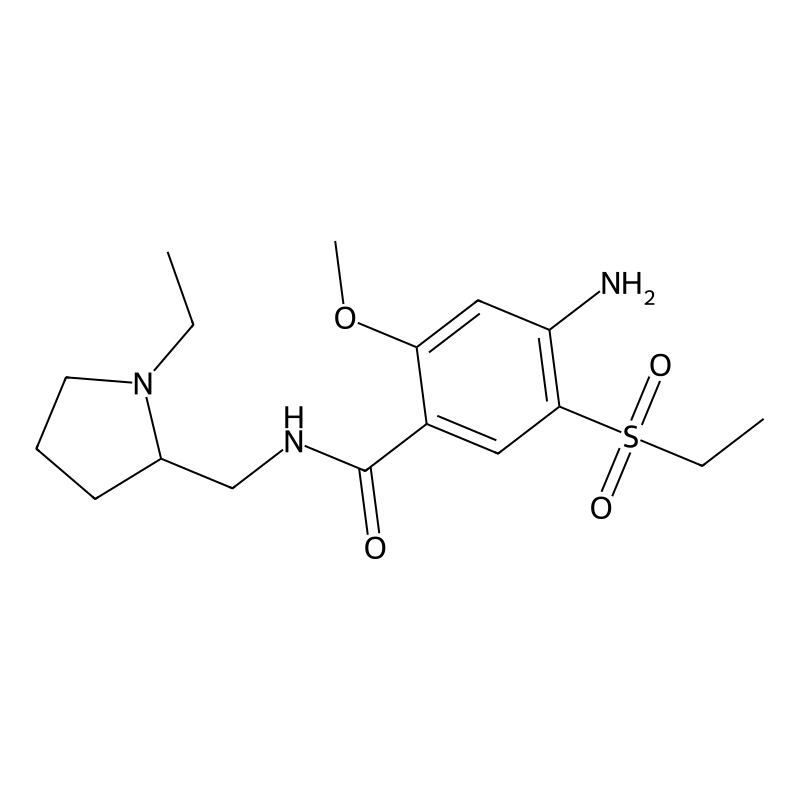

Amisulpride is a benzamide derivative primarily utilized as an antipsychotic medication. It acts as a selective antagonist of dopamine D2 and D3 receptors, exhibiting unique pharmacological properties that differentiate it from other antipsychotics. The chemical formula for amisulpride is , with a molecular weight of approximately 369.48 g/mol. It was introduced by Sanofi-Aventis in the 1990s and has since become a key treatment option for schizophrenia and dysthymia, particularly due to its efficacy in managing negative symptoms at low doses and positive symptoms at higher doses .

Amisulpride's primary mechanism of action involves antagonism of dopamine D2 and D3 receptors in the brain's limbic system [, ]. This helps regulate dopamine signaling, which is believed to be dysregulated in schizophrenia and psychosis. Amisulpride's selectivity for these specific dopamine receptors is thought to contribute to its reduced extrapyramidal side effects compared to some older antipsychotics.

Amisulpride is generally well-tolerated, but potential side effects include drowsiness, dizziness, movement disorders, and metabolic changes. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting amisulpride.

Data on specific toxicities:

- Acute Episode Treatment: Amisulpride demonstrates effectiveness in controlling positive and negative symptoms during acute episodes of schizophrenia []. Compared to placebo, it significantly reduces symptoms and improves overall functioning [].

- Treatment-Resistant Schizophrenia: For patients with schizophrenia unresponsive to other antipsychotics (treatment-resistant), amisulpride can be used as an add-on therapy. Studies suggest it improves symptoms and is generally well-tolerated in this population [].

- Long-Term Management: Amisulpride is effective in maintaining symptom control and preventing relapse in patients with schizophrenia. A consensus statement by experts highlights its role in long-term treatment due to its efficacy and tolerability profile [].

Mechanism of Action

The exact mechanism by which amisulpride works is still under investigation. However, it is believed to primarily act by blocking dopamine D2 receptors in the brain, which are implicated in the development of schizophrenia []. Additionally, it acts as an antagonist at the 5-HT7 receptor, which may contribute to its effectiveness while also potentially reducing side effects compared to other antipsychotics [].

Amisulpride in Other Neurodegenerative Disorders

Beyond schizophrenia, research is exploring the potential of amisulpride in other neurological conditions:

- Tauopathies: These are a group of neurodegenerative diseases characterized by the abnormal accumulation of a protein called tau in the brain. Amisulpride has shown promise in reducing tau aggregation and improving cognitive function in pre-clinical models of tauopathies like Alzheimer's disease and frontotemporal dementia []. However, further research is needed to determine its efficacy and safety in human patients.

The biological activity of amisulpride is characterized by its selective blockade of dopamine receptors:

- Low Doses (50-300 mg/day): Preferentially block presynaptic D2/D3 receptors, enhancing dopaminergic transmission and alleviating negative symptoms of schizophrenia and dysthymia .

- High Doses (400-800 mg/day): Block postsynaptic D2 receptors, inhibiting dopaminergic hyperactivity, thus addressing positive symptoms of schizophrenia .

Amisulpride also exhibits antiemetic properties by blocking dopamine signaling in the brain's chemoreceptor trigger zone, which helps prevent nausea and vomiting .

The synthesis of amisulpride involves several steps starting from readily available precursors. Key methods include:

- Formation of the Benzamide Structure: The core structure is synthesized through the reaction of substituted anilines with suitable acid chlorides.

- Pyrrolidine Derivative Formation: The introduction of the pyrrolidine moiety is achieved through alkylation reactions.

- Sulfonylation: The ethylsulfonyl group is introduced via sulfonyl chloride reactions.

These steps collectively yield amisulpride in a multi-step synthetic route that allows for the formation of its specific stereochemistry .

Amisulpride is primarily used in:

- Schizophrenia Treatment: Effective for both positive and negative symptoms.

- Dysthymia Management: Its unique action on presynaptic dopamine receptors provides relief from depressive symptoms.

- Antiemetic Use: Prevents postoperative nausea and vomiting by acting on dopamine receptors in the brain .

Amisulpride has been studied for its interactions with various drugs:

- Lithium: Co-administration does not significantly affect lithium pharmacokinetics, although slight QT prolongation may occur .

- Cimetidine: No significant effects on amisulpride excretion have been documented.

- Alcohol and Benzodiazepines: Amisulpride does not potentiate their central nervous system depressant effects, indicating a favorable safety profile .

Amisulpride shares similarities with several other benzamide derivatives, notably:

| Compound | Affinity for D2 Receptor (nM) | Affinity for D3 Receptor (nM) | Unique Features |

|---|---|---|---|

| Amisulpride | 3.0 | 3.5 | Selective antagonist; low dose efficacy |

| Sulpiride | 27 | 120 | Primarily used for dysthymia |

| Levosulpiride | 120 | 30 | More potent than sulpiride |

| Sultopride | 181 | 4.8 | Less selective than amisulpride |

Amisulpride stands out due to its unique dual-action mechanism depending on dosage—enhancing dopaminergic activity at low doses while inhibiting it at higher doses, making it particularly effective for treating both the negative and positive symptoms of schizophrenia .

Synthetic Routes and Reaction Mechanisms

Benzamide Derivative Formation Pathways

The synthesis of amisulpride follows a well-established benzamide derivative formation pathway that involves multiple sequential reactions to construct the complex molecular architecture [1]. The primary synthetic route begins with 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid as the core benzamide precursor, which undergoes condensation with N-ethyl-2-aminomethylpyrrolidine to form the final benzamide structure [29]. This approach represents the most efficient pathway for pharmaceutical-scale production due to its high yield potential and straightforward reaction conditions [34].

The benzamide core formation occurs through an amidation reaction where the carboxylic acid functionality of the substituted benzoic acid derivative reacts with the primary amine group of the pyrrolidine derivative [1] [19]. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the carbonyl carbon of the activated carboxylic acid, typically facilitated by coupling reagents such as dicyclohexylcarbodiimide or direct esterification methods [1]. Alternative pathways utilize methyl ester intermediates, where 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid methyl ester undergoes transesterification with N-ethyl-2-aminomethylpyrrolidine under basic conditions [29].

The formation of benzamide derivatives can also proceed through acyl chloride intermediates, where the benzoic acid is first converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride [8]. This activated intermediate then reacts readily with the pyrrolidine amine to form the desired amide bond with high efficiency [8]. The mechanistic pathway involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield the final benzamide product [31].

Key Intermediates and Functional Group Transformations

The synthesis of amisulpride involves several critical intermediates that require careful functional group transformations to achieve the desired molecular structure [1] [4]. The most significant intermediate is 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid, which serves as the benzamide precursor and contains all the necessary substituents on the aromatic ring [20]. This intermediate is typically prepared from 4-amino-2-methoxybenzoic acid through a series of functional group modifications including methylation and sulfonylation reactions [34].

The ethylsulfonyl group introduction represents a crucial functional group transformation that occurs through oxidation of the corresponding ethylthio precursor [6] [34]. This transformation involves the oxidation of 4-amino-2-methoxy-5-ethylthiobenzoic acid using hydrogen peroxide and acetic acid at temperatures ranging from 40 to 45 degrees Celsius [34]. The oxidation mechanism proceeds through the formation of sulfoxide intermediates followed by further oxidation to yield the final sulfonyl functionality [21].

Another critical intermediate in the synthesis pathway is 4-amino-5-thiophenyl-2-methoxymethyl benzoate, which serves as a precursor for the sulfonyl group installation [4] [30]. The preparation of this intermediate involves the reduction of thiocyanate derivatives using sodium sulfide under controlled temperature conditions [4]. The reaction typically proceeds at temperatures between 10 and 15 degrees Celsius followed by heating to 80 degrees Celsius to complete the transformation [4].

The pyrrolidine component, N-ethyl-2-aminomethylpyrrolidine, represents another key intermediate that requires specific synthetic transformations [32]. This compound can be prepared through catalytic hydrogenation of N-ethyl pyrrolidone using palladium catalysts under hydrogen pressure [32]. The reaction conditions typically involve temperatures between 140 and 160 degrees Celsius with reaction times ranging from 3 to 6 hours to achieve optimal yields [32].

Process Optimization Strategies

Oxidation and Alkylation Efficiency Improvements

Process optimization for amisulpride synthesis focuses heavily on improving the efficiency of oxidation and alkylation reactions that are critical to the overall yield and purity of the final product [7]. The oxidation of ethylthio to ethylsulfonyl groups requires careful control of reaction parameters to minimize side reactions and maximize conversion efficiency [34]. Optimization studies have demonstrated that using hydrogen peroxide concentrations between 30 and 50 percent with acetic acid as co-solvent provides optimal oxidation rates while maintaining product selectivity [34].

Temperature control during oxidation reactions has been identified as a critical parameter for efficiency improvements [33]. Maintaining reaction temperatures between 40 and 45 degrees Celsius prevents decomposition of sensitive intermediates while ensuring complete oxidation of the sulfur functionality [34]. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversion and extended reaction times [33].

Alkylation efficiency improvements have been achieved through the implementation of phase transfer catalysis and optimized base selection [7]. The use of sodium methoxide in methanol solutions has proven particularly effective for promoting alkylation reactions while minimizing competing elimination pathways [29]. Concentration optimization studies indicate that 20 to 30 percent weight sodium methoxide solutions provide optimal reaction rates without causing excessive side reactions [29].

The implementation of continuous flow processing has shown significant promise for improving both oxidation and alkylation efficiency in amisulpride synthesis [12]. Flow chemistry approaches allow for precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved yields and reduced formation of impurities [12]. Optimization algorithms have been successfully applied to flow synthesis processes, achieving yield improvements of up to 27.6 percent reduction in experimental requirements [12].

Catalyst Selection and Reaction Kinetics

Catalyst selection plays a fundamental role in optimizing the synthetic efficiency of amisulpride production, particularly for reactions involving the formation and modification of aromatic systems [7] [11]. Palladium-based catalysts have demonstrated exceptional performance in cross-coupling reactions that may be employed in alternative synthetic routes [31]. Specifically, palladium on carbon catalysts with concentrations between 5 and 10 percent have shown optimal activity for hydrogenation reactions involving pyrrolidine derivatives [32].

The selection of Lewis acid catalysts has proven critical for optimizing alkylation reactions in benzamide synthesis [7]. Tris(pentafluorophenyl)borane has emerged as a highly effective catalyst for direct alkylation of indole and related aromatic systems, demonstrating broad substrate scope and exceptional chemoselectivity [7] [11]. This catalyst system operates through a unique mechanism involving heterolytic cleavage of carbon-hydrogen bonds in amine-based alkylating agents [7].

Reaction kinetics studies have revealed that temperature optimization is essential for achieving optimal catalyst performance [33]. For palladium-catalyzed reactions, temperatures between 140 and 160 degrees Celsius provide optimal reaction rates while maintaining catalyst stability [32]. Lower temperatures result in reduced reaction rates, while higher temperatures can lead to catalyst deactivation and increased side product formation [33].

The implementation of process control systems has enabled real-time optimization of catalyst performance through continuous monitoring of reaction parameters [17]. Advanced control strategies including proportional-integral-derivative controllers allow for automatic adjustment of temperature, pressure, and mixing conditions to maintain optimal catalyst activity throughout the reaction process [17] [33]. These systems have demonstrated significant improvements in both yield and reaction consistency for large-scale pharmaceutical manufacturing [17].

Industrial-Scale Production Challenges

Purification Techniques and Yield Maximization

Industrial-scale purification of amisulpride presents significant challenges due to the complex mixture of intermediates and potential impurities that can form during synthesis [24]. Crystallization represents the primary purification technique employed in pharmaceutical manufacturing, offering high selectivity and the ability to achieve the required purity specifications [24] [15]. The crystallization process must be carefully designed to ensure effective removal of structurally related impurities while maximizing product recovery [24].

Recrystallization techniques have been optimized to achieve high purity amisulpride through careful solvent selection and temperature control [18]. The process typically involves dissolution of crude amisulpride in hot methanol or ethanol followed by controlled cooling to promote crystal formation [27]. Temperature control during crystallization is critical, with cooling rates between 0.5 and 1.0 degrees Celsius per minute providing optimal crystal quality and yield [18].

Solid-phase extraction techniques have been developed to complement crystallization processes for achieving pharmaceutical-grade purity [9] [26]. These methods utilize specialized adsorbent materials to selectively remove impurities while retaining the desired product [9]. Optimization of extraction conditions, including solvent composition and flow rates, has resulted in significant improvements in purification efficiency and overall yield [26].

Yield maximization strategies focus on minimizing product loss during purification while maintaining required quality standards [24]. The implementation of multi-stage crystallization processes allows for recovery of product from mother liquors, thereby increasing overall yield [15]. Process optimization studies have demonstrated that careful control of supersaturation levels and nucleation conditions can improve yields by up to 15 percent compared to conventional crystallization methods [24].

| Purification Technique | Typical Yield (%) | Purity Achieved (%) | Processing Time (hours) |

|---|---|---|---|

| Single-stage crystallization | 85-90 | 98.5-99.0 | 8-12 |

| Multi-stage crystallization | 92-95 | 99.2-99.5 | 16-24 |

| Solid-phase extraction | 88-92 | 99.0-99.3 | 4-6 |

| Combined crystallization/extraction | 94-97 | 99.5-99.8 | 20-28 |

Quality Control Parameters

Quality control parameters for industrial amisulpride production encompass a comprehensive range of analytical techniques designed to ensure product identity, purity, and consistency [10] [25]. High-performance liquid chromatography represents the primary analytical method for assay determination and impurity profiling, with validated methods capable of detecting impurities at levels below 0.1 percent [10]. The analytical methods must demonstrate appropriate specificity, accuracy, and precision to meet regulatory requirements for pharmaceutical manufacturing [25].

Particle size distribution control has emerged as a critical quality parameter that directly impacts downstream processing and product performance [10] [15]. Industrial specifications typically require particle size distributions within defined ranges to ensure consistent flow properties and dissolution characteristics [28]. Advanced analytical techniques including laser diffraction and image analysis are employed to monitor and control particle size parameters throughout the manufacturing process [15].

Infrared spectroscopy serves as a key identity test for amisulpride, providing rapid confirmation of molecular structure and detection of potential polymorphic variations [10] [37]. The method must be validated to demonstrate specificity for amisulpride while distinguishing it from related compounds and potential degradation products [25]. Spectroscopic parameters including characteristic absorption bands and relative intensities are established as acceptance criteria for product release [10].

Bioburden and sterility testing represent critical quality control parameters for injectable formulations of amisulpride [10]. These microbiological tests ensure that the product meets stringent safety requirements for parenteral administration [10]. Environmental monitoring programs are implemented to maintain appropriate manufacturing conditions and prevent microbial contamination during production processes [10].

| Quality Parameter | Specification Range | Analytical Method | Testing Frequency |

|---|---|---|---|

| Assay | 98.0-102.0% | High-performance liquid chromatography | Every batch |

| Total impurities | ≤2.0% | High-performance liquid chromatography | Every batch |

| Particle size | 10-100 micrometers | Laser diffraction | Every batch |

| Moisture content | ≤0.5% | Karl Fischer titration | Every batch |

| Bioburden | ≤100 colony-forming units per gram | Membrane filtration | Every batch |

Dopamine D2/D3 Receptor Binding Affinity Studies

Amisulpride demonstrates exceptionally high and selective affinity for dopamine D2 and D3 receptors, positioning it as a highly specific dopaminergic antagonist [1] [2]. In vitro binding studies using human cloned receptors reveal that amisulpride exhibits nanomolar binding affinities with Ki values of 2.8 nanomolar for D2 receptors and 3.2 nanomolar for D3 receptors [1] [2]. These binding constants demonstrate remarkably similar affinities for both receptor subtypes, indicating that amisulpride does not significantly discriminate between D2 and D3 receptors at the molecular level [1].

The stereochemical properties of amisulpride further elucidate its receptor binding characteristics. The compound exists as a racemic mixture consisting of two enantiomers: esamisulpride (negative S enantiomer) and aramisulpride (positive R enantiomer) [3] [4]. Esamisulpride exhibits substantially higher affinity for dopamine receptors, with Ki values of 4.43 nanomolar for D2 receptors and 0.72 nanomolar for D3 receptors [3]. In contrast, aramisulpride demonstrates significantly lower dopaminergic affinity, with Ki values of 140 nanomolar for D2 receptors and 13.9 nanomolar for D3 receptors [3]. This stereoselectivity indicates that esamisulpride represents the pharmacologically active enantiomer responsible for the primary therapeutic effects [4].

Comparative binding studies demonstrate that both racemic amisulpride and its active esamisulpride enantiomer exhibit 2-4 fold higher affinity than haloperidol for D3 receptors when assessed using radioligand displacement assays [4]. The compound shows no significant affinity for other dopamine receptor subtypes, including D1, D4, or D5 receptors, confirming its selectivity for the D2-like receptor family [5] [6].

Beyond dopaminergic receptors, amisulpride displays limited affinity for other neurotransmitter systems. The compound shows weak binding to serotonin receptor subtypes, with Ki values of 430 nanomolar for 5-HT2A receptors and 270 nanomolar for 5-HT2B receptors [3]. Notably, the enantiomeric selectivity extends to 5-HT7 receptors, where aramisulpride demonstrates significantly higher affinity (47 nanomolar) compared to esamisulpride (1860 nanomolar) [3]. This differential binding profile contributes to the complex pharmacological properties of the racemic mixture.

Limbic System Selectivity Patterns

Amisulpride exhibits a distinctive pattern of regional selectivity for limbic and cortical dopamine receptors compared to striatal regions, which represents a fundamental mechanism underlying its atypical antipsychotic profile [7] [8]. In vivo neuroimaging studies using single photon emission tomography with [123I]epidepride demonstrate that amisulpride achieves significantly higher receptor occupancy in extrastriatal regions compared to striatal areas [7] [8].

Clinical neuroimaging investigations reveal that amisulpride-treated patients receiving mean doses of 406 milligrams daily exhibit moderate dopamine D2/D3 receptor occupancy in the striatum (56 percent), while achieving substantially higher occupancy levels in the thalamus (78 percent) and temporal cortex (82 percent) [7] [8]. This differential occupancy pattern establishes a therapeutic window where limbic and cortical dopaminergic activity is effectively modulated while preserving sufficient striatal dopaminergic function to minimize extrapyramidal side effects [7] [8].

The limbic selectivity of amisulpride extends to specific subregions within the striatum itself [9]. Studies utilizing high-resolution neuroimaging techniques demonstrate that amisulpride preferentially occupies D2/D3 receptors in the caudate nucleus (51 percent occupancy) compared to the putamen (37 percent occupancy) [9]. This intrastriatal selectivity reflects the preferential binding to limbic and associative dopaminergic pathways within the caudate, which are more relevant to psychotic symptoms, while relatively sparing the motor-related dopaminergic circuits in the putamen [9].

Positron emission tomography studies using [76Br]-FLB-457 confirm the dose-dependent nature of limbic selectivity [10]. At lower plasma concentrations (28-92 nanograms per milliliter), amisulpride induces marked extrastriatal binding with minimal striatal occupancy [10]. Higher plasma concentrations (above 153 nanograms per milliliter) result in significant binding in both extrastriatal and striatal regions, suggesting that limbic selectivity is preserved within specific concentration ranges [10].

The molecular mechanisms underlying limbic selectivity involve differential dopamine concentrations and receptor density across brain regions [8]. In regions with higher endogenous dopamine concentrations, such as the striatum, dopamine can more readily displace amisulpride from receptors, resulting in apparent lower occupancy [8]. Conversely, in limbic and cortical areas with lower dopamine concentrations, amisulpride maintains stable receptor binding, leading to higher occupancy levels [8].

Pharmacokinetic Behavior

Absorption and Bioavailability Characteristics

Amisulpride exhibits distinctive absorption characteristics that significantly influence its therapeutic profile and clinical application [11] [12]. Following oral administration, the compound demonstrates an absolute bioavailability of approximately 48 percent, indicating substantial first-pass effects or incomplete absorption [11] [12]. This moderate bioavailability reflects the compound's hydrophilic properties and potential limitations in gastrointestinal absorption.

The absorption kinetics of amisulpride follow a biphasic pattern with rapid initial uptake followed by a slower secondary phase [13] [12]. Time to peak plasma concentration (Tmax) occurs approximately 3 hours after oral administration under fasting conditions [11] [12]. The compound exhibits linear pharmacokinetics across the therapeutic dose range, with proportional increases in plasma concentrations corresponding to dose escalations [11].

Food interactions significantly influence amisulpride absorption characteristics [14]. Carbohydrate-rich meals substantially decrease both the area under the concentration-time curve and maximum plasma concentrations, while high-fat meals produce minimal effects on these parameters [14]. These findings suggest that meal composition, rather than caloric content alone, affects amisulpride absorption through mechanisms that may involve gastric pH modulation or competitive absorption processes.

The volume of distribution for amisulpride is substantial, with population pharmacokinetic studies reporting apparent volumes of distribution of 645 liters [15] [16]. This large volume indicates extensive tissue distribution beyond plasma compartments, consistent with the compound's ability to penetrate various tissue barriers and accumulate in target organs. The distribution characteristics support the compound's therapeutic effects in central nervous system tissues while maintaining relatively low plasma protein binding.

Plasma protein binding of amisulpride is notably low at approximately 17 percent [11] [17]. This limited protein binding minimizes the potential for displacement interactions with other highly protein-bound medications and suggests that changes in plasma protein concentrations are unlikely to significantly affect free drug concentrations. The low protein binding also contributes to the compound's predictable pharmacokinetic profile and reduces variability in therapeutic response.

Metabolic Pathways and Excretion Profiles

Amisulpride undergoes minimal hepatic metabolism, representing a distinctive characteristic among antipsychotic medications [18] [19] [20]. Radio-labeled studies demonstrate that intravenous amisulpride is excreted primarily unchanged, with approximately 74 percent of the administered dose recovered as parent compound in urine and an additional 21 percent in feces [18] [19]. The limited extent of metabolism distinguishes amisulpride from most other antipsychotic agents that undergo extensive hepatic biotransformation.

The metabolic pathways of amisulpride involve four identified transformation products, representing approximately 15 percent of the excreted dose in urine and 6 percent in feces [18]. These metabolites are formed through oxygenation, N-dealkylation, and combined oxidation-dehydrogenation reactions [18]. The primary metabolic transformation involves oxygenation yielding a metabolite with a mass shift of +16 daltons relative to the parent compound [18]. Secondary pathways include N-dealkylation producing a metabolite with a mass shift of -28 daltons, and more complex transformations involving oxygenation combined with dehydrogenation or methylation [18].

Cytochrome P450 enzyme involvement in amisulpride metabolism appears minimal [21] [22]. Unlike many antipsychotic medications that rely heavily on CYP1A2, CYP2D6, or CYP3A4 for biotransformation, amisulpride demonstrates limited substrate activity for these enzyme systems [21] [22]. This characteristic reduces the potential for drug-drug interactions mediated through cytochrome P450 inhibition or induction, providing a significant clinical advantage in polypharmacy situations.

The elimination kinetics of amisulpride follow first-order processes with an elimination half-life of approximately 12 hours following oral administration [11] [17]. Intravenous administration yields a slightly shorter terminal elimination half-life of 3.7 hours for parent amisulpride and 4.2 hours for total radioactivity [18]. The apparent clearance is 60.5 liters per hour, with renal clearance representing the predominant elimination mechanism [15] [23].

Renal elimination of amisulpride occurs through multiple mechanisms including glomerular filtration and active tubular secretion [23] [24]. The renal clearance of approximately 330 milliliters per minute exceeds the expected glomerular filtration rate, indicating active secretion processes [14]. Population pharmacokinetic analyses demonstrate that estimated glomerular filtration rate significantly influences amisulpride clearance, with the coefficient of renal function on clearance estimated at 0.817 [15] [23]. Patients with renal impairment show substantial increases in drug exposure, with those having estimated glomerular filtration rates of 30 milliliters per minute per 1.73 square meters experiencing more than twofold increases in area under the concentration-time curve [15] [23].

Gene Expression Modulation

Transcriptional Response to Dopamine Antagonism

Amisulpride treatment induces specific patterns of gene expression changes that occur selectively in patients who respond favorably to therapy [25] [26]. RNA sequencing analyses of peripheral blood mononuclear cells from 188 patients with first-episode psychosis reveal that 32 genes are differentially expressed after four weeks of amisulpride treatment exclusively in good responders [25] [26]. This selective transcriptional response suggests that gene expression modulation represents a mechanistic correlate of therapeutic efficacy rather than a general pharmacological effect.

The differentially expressed genes following amisulpride treatment include nine upregulated and 23 downregulated transcripts [25]. Among the upregulated genes, alkaline phosphatase (ALPL), carbonic anhydrase 4 (CA4), and dehydrogenase/reductase 13 (DHRS13) demonstrate the most robust and consistent expression changes [25]. The downregulated genes include acyl-CoA synthetase long chain family member 5 (ACSL5) and various metabolic enzymes involved in lipid processing and cellular energy metabolism [25].

Functional classification of the differentially expressed genes reveals enrichment in pathways related to cellular metabolism, signal transduction, and synaptic function [25]. Seventeen of the 32 differentially expressed genes have been previously reported in association with schizophrenia or antipsychotic treatment, suggesting that amisulpride may normalize disease-related transcriptional perturbations [25]. The genes showing expression changes demonstrate correlations with symptom improvement scores, indicating that the magnitude of transcriptional response corresponds to clinical therapeutic benefit [25].

Brain-specific gene expression profiling using neuronal cell culture models demonstrates that amisulpride modulates immediate-early gene expression in a region-specific manner [27] [28]. Topographic analyses reveal that amisulpride triggers peak expression of immediate-early gene transcripts in medial striatal regions, contrasting with the pattern observed with typical antipsychotics like haloperidol [27]. This differential expression pattern correlates with the limbic selectivity observed in neuroimaging studies and may represent a molecular basis for the compound's atypical therapeutic profile.

The transcriptional effects of amisulpride extend to postsynaptic density genes, which are crucial for synaptic plasticity and neuronal connectivity [27]. Region-specific modulation of these genes occurs in cortical and limbic areas preferentially compared to striatal regions [27]. Arc (activity-regulated cytoskeleton-associated protein) shows particular responsiveness to amisulpride treatment, with significant increases in transcript levels in striatal regions following acute administration [28]. These changes in synaptic genes may contribute to the long-term neuroplastic adaptations underlying therapeutic response.

Biomarker Identification for Treatment Prediction

Gene expression profiling before treatment initiation provides potential biomarkers for predicting therapeutic response to amisulpride [25] [26]. Six genes demonstrate significant differences in baseline expression levels between patients who subsequently respond well to treatment and those who do not: alkaline phosphatase (ALPL), carbonic anhydrase 4 (CA4), dehydrogenase/reductase 13 (DHRS13), diacylglycerol O-acyltransferase 2 (DGAT2), Homer scaffolding protein 3 (HOMER3), and wntless Wnt ligand secretion mediator (WLS) [25].

The predictive accuracy of individual genes for treatment response varies, with area under the receiver operating characteristic curve values ranging from 0.589 to 0.634 [25]. While individual genes provide modest predictive power, multivariate models combining multiple gene expression markers achieve substantially improved performance [25]. The integration of gene expression data with clinical variables including age, sex, duration of untreated psychosis, and baseline symptom severity enhances predictive accuracy beyond that achieved by either molecular or clinical markers alone [25].

A comprehensive predictive model incorporating the expression levels of six key genes (ALPL, CA4, DHRS13, DGAT2, HOMER3, and WLS) combined with relevant clinical features achieves 93.8 percent accuracy in discriminating between good and poor responders to amisulpride treatment [25]. This high predictive accuracy represents a clinically significant advancement in personalized antipsychotic therapy, potentially enabling early identification of patients likely to benefit from amisulpride treatment [25].

The biological functions of the predictive genes provide insights into the mechanisms underlying differential treatment response [25]. Alkaline phosphatase (ALPL) plays roles in phosphate metabolism and bone mineralization, while carbonic anhydrase 4 (CA4) regulates pH homeostasis and ion transport [25]. Homer scaffolding protein 3 (HOMER3) is involved in synaptic plasticity and calcium signaling, processes directly relevant to neuronal function and antipsychotic mechanisms [25]. Wntless (WLS) participates in Wnt signaling pathways crucial for neurodevelopment and synaptic function [25].

Validation studies in independent patient samples confirm the reproducibility of these gene expression biomarkers [25]. Six genes (ALPL, CA4, DHRS13, GALNT14, HOMER3, and KAZN) demonstrate significant differential expression after treatment in replication cohorts, despite the smaller sample sizes that limit statistical power [25]. The consistency of findings across independent populations supports the potential clinical utility of these biomarkers for guiding personalized antipsychotic treatment decisions.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.1 (LogP)

1.10

Appearance

Melting Point

126 - 127 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 60 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 58 of 60 companies with hazard statement code(s):;

H302 (91.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (15.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AL - Benzamides

N05AL05 - Amisulpride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

53583-79-2

Absorption Distribution and Excretion

Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride. About 23% of the dose is excreted in feces, with 20% of the excreted dose as unchanged parent drug. Following intravenous administration, about four metabolites were identified in urine and feces, accounting for less than 7% of the total dose administered. About 22 to 25% of orally administered amisulpride is excreted in urine, mostly as the unchanged parent drug.

Following oral administration, the volume of distribution is 5.8 L/kg. Following intravenous infusion, the mean volume of distribution of amisulpride is estimated to be 127 to 144 L in surgical patients and 171 L in healthy subjects.

The plasma clearance of amisulpride is 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration. Renal clearance was estimated to be 20.5 L/hr (342 mL/min) in healthy subjects.

Metabolism Metabolites

Wikipedia

Paraxanthine

Biological Half Life

Use Classification

Pharmaceuticals -> Neuroleptics

Pharmaceuticals

Dates

[Integrated multi-column two-dimensional liquid chromatographic system for determination of amisulpride in serum]

Fenglin Wang, Sandong Yang, Xinying Zhou, Jiao Feng, Tao Tang, Tong LiPMID: 34227352 DOI: 10.3724/SP.J.1123.2020.07035

Abstract

Amisulpride is a clinically effective antipsychotic drug. It has been recommended for therapeutic drug monitoring in. An integrated multicolumn two-dimensional liquid chromatography system was constructed. Two reversed-phase columns, Supersil ODS2 (150 mm×4.6 mm, 5 μm) and SinoChrom ODS-BP (150 mm×4.6 mm, 5 μm), with different hydrophobicities were employed in the first and second separation dimensions, respectively. A strong cation-exchange short column, Supersil SCX (10 mm×4.6 mm, 5 μm) was used to trap samples after the first dimensional separation. A two-position six-port valve was applied to change the flow path for transferring the samples. An auxiliary pump was used to change the mobile phase between the first dimensional column and the trapping column. An intact method for analyzing amisulpride in serum was developed using an integrated multicolumn two-dimensional liquid chromatography system. Serum samples were pretreated only by protein precipitation and centrifugation. In the protein precipitation step, a mixture of perchloric acid (6%, v/v) and methanol was used as the precipitation reagent, whose volume was three times that of the serum sample. The use of this reagent helped eliminate the obvious solvent effects resulting from the large injection volume (300 μL). Then, the samples were vortexed for 2 min and centrifuged for 5 min at a velocity of 10000 r/min. The supernatant was injected into the system directly. Acetonitrile/phosphate buffer (25 mmol/L, pH 3.0; 20∶80, v/v) and acetonitrile/phosphate buffer (25 mmol/L, pH 7.0; 25∶75, v/v) were used as mobile phases for the first and second dimensions, respectively, at a flow rate of 1 mL/min. The solvent strength and pH of the first dimensional eluent were adjusted at the two-dimensional chromatographic interface. Phosphate buffer (25 mmol/L, pH 3.0) was supplied at a rate of 1 mL/min by the auxiliary pump for adjustment. The adjustment process allowed amisulpride to remain cationic, thus leading to improved transfer and trapping efficiencies in strong cation-exchange columns, in the heart-cutting mode. The trapping time was determined to be between 4 and 5 min by a confirmation experiment. The use of a short trapping column and the appropriate mobile phase conditions allowed us to complete the analysis within 12 min. The established method was validated in detail by investigating the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. A good linear relationship was observed between 10 and 200 ng/mL (

=0.9998). The LOD and LOQ were 7.28 ng/mL and 24.27 ng/mL, respectively. The high sensitivity of the validated method met the requirements of the therapeutic reference range of the

. The recovery of amisulpride spiked in a serum sample at 50 and 100 ng/mL were stabilized between 73.7% and 76.8%, which revealed the good stability of the established method. As opposed to the complicated traditional analytical methods, our method based on the automated integrated system is cost-effective and low-maintenance, thus being appropriate for routine therapeutic drug monitoring in clinical research. Moreover, our method is highly promising as the system cost is much lower than that of the popular LC-MS, while the capacity is sufficient for the determination of drugs in serum.

Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders

Seth C Hopkins, Scott Wilkinson, Taryn J Corriveau, Hiroyuki Nishikawa, Keiko Nakamichi, Antony Loebel, Kenneth S KoblanPMID: 33961287 DOI: 10.1002/cpt.2282

Abstract

In contrast to the dose-occupancy relationship in the treatment of schizophrenia, the minimal effective level of dopamine receptor 2 (D2R) blockade for antipsychotics in the treatment of bipolar depression is unknown. Lower doses aimed at reducing extrapyramidal side effects must be balanced against the need to retain the therapeutic benefit of D2R blockade on emergent cycling, mixed, manic, anxiety, and/or psychotic symptoms. Dose-reductions intended to lower D2R blockade, however, could also decrease concomitant serotonin receptor antagonism and its potential benefit on depressive symptoms. Here, we uncoupled the potential antidepressant activity in amisulpride, driven by 5-HT7 receptor (5-HT7R) antagonism, from the D2R-mediated antipsychotic activity by discovering that each enantiomer favors a different receptor. Aramisulpride was more potent at 5-HT7R relative to esamisulpride (Ki 47 vs. 1,900 nM, respectively), whereas esamisulpride was more potent at D2R (4.0 vs. 140 nM). We hypothesized that a nonracemic ratio might achieve greater 5-HT7R-mediated antidepressant effects at a lower level of D2R blockade. The dose-occupancy relationship of esamisulpride at D2R was determined by positron emission tomography (PET) imaging in human volunteers. Separately the dose-relationship of aramisulpride was established in humans using suppression of rapid eye movement (REM) sleep as a marker of 5-HT7R antagonism. These results led to the discovery of an 85:15 ratio of aramisulpride to esamisulpride (SEP-4199) that maximizes the potential for antidepressant benefit of aramisulpride via 5-HT7R and reduces esamisulpride to minimize D2R-related extrapyramidal side effects while still retaining D2R-mediated effects predicted to provide benefit in bipolar depression. The antidepressant efficacy of SEP-4199 was recently confirmed in a proof-of-concept trial for the treatment of bipolar depression ().

Amisulpride - is it as all other medicines or is it different? An update

Tomasz Hadryś, Joanna RymaszewskaPMID: 33529280 DOI: 10.12740/PP/OnlineFirst/109129

Abstract

Amisulpride is an antipsychotic available in Europe since 1990s, in Poland since 2000. Subsequent years brought to Polish market more second-generation compounds such as ziprasidone and aripiprazole. In 2018, the Agency for Health Technology Assessment and Tariff System issued positive recommendation for lurasidone in schizophrenia (Recommendation 30/2018) facilitating its entry to the market. Thanks to new molecules, therapeutic possibilities of medicines consequently rise, however, higher number of available substances of different properties brings also more dilemmas which one to pick. Since new publications of comparative drug trials, meta-analyses and systematic reviews are issued regularly, the authors present herein publications issued within last ten years focusing on amisulpride as opposed to other neuroleptics used in Poland. Although in many aspects it is equivalent to other atypical antipsychotics, it still has some advantages. Amisulpride seems to have better outcome than classic and atypical neuroleptics when it comes to depressive symptoms and predominant negative symptoms. It might also be superior to haloperidol in inducing symptomatic remission in first episode schizophrenia. Except for prolactin increase its side effects profile is favorable - it rarely leads to extrapyramidal symptoms (which are dose-dependent) and sedation. Therefore many patients accept treatment with amisulpride for its measurable clinical gains, such as improvement of positive symptoms and higher quality of life, compared to typical neuroleptics. Pharmacokinetics of amisulpride also encourage its wider use, especially when there is either a need for combined psychopharmacotherapy or comorbidity with general medical condition rises a need for somatic parallel treatment.Study on the relationship among dose, concentration and clinical response in Chinese schizophrenic patients treated with Amisulpride

Fengli Sun, Fang Yu, Zhihan Gao, Zhibin Ren, Weidong JinPMID: 34052710 DOI: 10.1016/j.ajp.2021.102694

Abstract

To provide therapeutic window of amisulpride dose and serum concentration.194 schizophrenics were assessed with PANSS. The concentration of Amisulpride in blood was tested. And relationship with concentration was analyzed.

The dose of amisulpride was 100mg∼1200 mg/d(555+/-218), plasma concentration was 20∼1280 ng/mL(349+/-223) and C/D ratio was 0.07∼1.65 (0.63+/-0.34). The correlation of dose and concentration was significantly correlated (r = 0.55; P < 0.05).It was found that concentration(P < 0.001), C/D ratio(r = 0.383, P < 0.001), rather than dose (-0.042,p > 0.05) related to age significantly.It was found no differences in dose(p > 0.05), concentration (p > 0.05) and C/D ratio(p > 0.05) between male and female patients. The change ratio of positive symptom was 10 %∼90 %, negative symptom was 5∼80 %, general symptoms was 5∼90 %, PANSS was 5∼90 %.The correlation between change ratio of positive symptom, general symptom and PANSS and dose, concentration were significant(P < 0.01), but not related with the change ratio of negative symptom(p>0.05).The both dose and concentration of amisulpride were higher significantly in effective group than that in ineffective group according to change ratio of positive symptom, negative symptom, general symptom and PANSS(P < 0.01).

The correlation of dose and concentration of amisulpride was significantly correlated. The recommended range 457∼637 ng/mL was suggested as average therapeutic window.

Pragmatic antipsychotics trial-caution in interpretation

Lone Baandrup, Bjørn H EbdrupPMID: 33485409 DOI: 10.1016/S2215-0366(20)30529-0

Abstract

IV Amisulpride (Barhemsys) for postoperative nausea and vomiting

PMID: 33451177 DOI:

Abstract

Amisulpride

PMID: 33196816 DOI: 10.1093/ajhp/zxaa292

Abstract

Amisulpride: A New Drug for Management of Postoperative Nausea and Vomiting

Stacy L Haber, April Graybill, Ani MinasianPMID: 33412897 DOI: 10.1177/1060028020987012

Abstract

To review the pharmacology, efficacy, and safety of amisulpride and determine its role in the management of postoperative nausea and vomiting (PONV).A PubMed search (1946 to November 2020) using the terms

and

was conducted.

Relevant reports on intravenous amisulpride were included.

Six clinical trials were evaluated. In 4 trials on the prevention of PONV, a greater percentage of patients who received amisulpride 5 mg compared with placebo experienced a complete response (44%-60% vs 31%-33%, respectively, when used as monotherapy; 58% vs 47%, respectively, when used in combination with another antiemetic). In 2 trials on the treatment of PONV, a significantly greater percentage of patients who received amisulpride 10 mg compared with placebo experienced a complete response (31.4% vs 21.5%, respectively, in patients who had not received prophylaxis; 41.7% vs 28.5%, respectively, in patients who had received prophylaxis). Adverse effects included infusion site pain, chills, hypokalemia, procedural hypotension, and abdominal distension.

Amisulpride is effective for the management of PONV and may be less likely to cause QT prolongation and extrapyramidal symptoms than other dopamine antagonists. Additional information is needed on its use for chemotherapy-induced nausea and vomiting and in children.

Amisulpride is an important new option for the multimodal management of PONV in adults, and it may be the preferred dopamine antagonist because of the more favorable safety profile that results from its unique pharmacological properties.

Pragmatic antipsychotics trial-caution in interpretation - Authors' reply

Erik Johnsen, Vidar M Steen, Rune A KrokenPMID: 33485410 DOI: 10.1016/S2215-0366(20)30568-X

Abstract

No effect of a dopaminergic modulation fMRI task by amisulpride and L-DOPA on reward anticipation in healthy volunteers

Oliver Grimm, Magdalena Nägele, Lea Küpper-Tetzel, Moritz de Greck, Michael Plichta, Andreas ReifPMID: 33140215 DOI: 10.1007/s00213-020-05693-8

Abstract

Dysregulation of dopaminergic neurotransmission, specifically altered reward processing assessed via the reward anticipation in the MID task, plays a central role in the etiopathogenesis of neuropsychiatric disorders.We hypothesized to find a difference in the activity level of the reward system (measured by the proxy reward anticipation) under drug administration versus placebo, in that amisulpride reduces, and L-DOPA enhances, its activity.

We studied the influence of dopamine agonist L-DOPA and the antagonist amisulpride on the reward system using functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task in n = 45 healthy volunteers in a randomized, blinded, cross-over study.

The MID paradigm elicits strong activation in reward-dependent structures (such as ventral striatum, putamen, caudate, anterior insula) during reward anticipation. The placebo effect demonstrated the expected significant blood oxygen level-dependent activity in reward-dependent brain regions. Neither amisulpride nor L-DOPA led to significant changes in comparison with the placebo condition. This was true for whole-brain analysis as well as analysis of a pre-defined nucleus accumbens region-of-interest mask.

The present results cast doubt on the sensitivity of reward anticipation contrast in the MID task for assessing dopamine-specific changes in healthy volunteers by pharmaco-fMRI. While our task was not well-suited for detailed analysis of the outcome phase, we provide reasonable arguments that the lack of effect in the anticipation phase is not due to an inefficient task but points to unexpected behavior of the reward system during pharmacological challenge. Group differences of reward anticipation should therefore not be seen as simple representatives of dopaminergic states.